molecular formula C16H26N4O2 B2850889 tert-Butyl 3-{[(3-aminopyridin-2-yl)amino]methyl}piperidine-1-carboxylate CAS No. 2279124-52-4

tert-Butyl 3-{[(3-aminopyridin-2-yl)amino]methyl}piperidine-1-carboxylate

Katalognummer: B2850889
CAS-Nummer: 2279124-52-4
Molekulargewicht: 306.41
InChI-Schlüssel: WGCXJXXKBFMAIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “tert-Butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate” is used as an organic chemical synthesis intermediate . Another compound “tert-Butyl (S)-3- (4-bromophenyl)piperidine-1-carboxylate” is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .


Synthesis Analysis

The synthesis of “tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate” involves the use of 4- (6-Nitro-pyridin-3-yl)-piperazine-1 -carboxylic acid ie f-butyl ester and Pd/C in ethanol, which is stirred with an H2 balloon for 3 h .


Molecular Structure Analysis

The molecular formula of “tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate” is C14H22N4O2 .


Chemical Reactions Analysis

The compound “tert-Butyl (S)-3- (4-bromophenyl)piperidine-1-carboxylate” is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .


Physical and Chemical Properties Analysis

The compound “tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate” has a molecular weight of 278.35 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Anticancer and Biological Compounds

  • Anticancer Drug Intermediates : This compound is an important intermediate in the synthesis of small molecule anticancer drugs. Its synthesis involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving high yields. The compound has been utilized in the development of drugs targeting dysfunctional signaling pathways in cancer, specifically the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. The resistance developed by cancer cells through secondary mutations or gene amplification poses a significant challenge in cancer treatment, necessitating the development of effective drugs that can overcome this resistance (Zhang et al., 2018).

  • Vandetanib Intermediate : It serves as a key intermediate in the synthesis of Vandetanib, an anticancer medication. The synthesis process includes acylation, sulfonation, and substitution steps, with efforts made to optimize the synthetic method for improved yields (Wang et al., 2015).

  • Nociceptin Antagonist Synthesis : An efficient and practical asymmetric synthesis method has been developed for a similar compound, useful as an intermediate for the synthesis of nociceptin antagonists. This synthesis involves diastereoselective reduction and efficient isomerization steps, applicable for large-scale operations (Jona et al., 2009).

Synthesis of Other Biological Compounds

  • Enantiopure Derivatives : This compound's derivatives have been used in synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, demonstrating its versatility as a building block for the synthesis of biologically relevant molecules (Marin et al., 2004).

  • Biological Evaluation : Studies have explored the synthesis, characterization, and biological evaluation of related compounds for their antibacterial and anthelmintic activities. While some compounds exhibited moderate anthelmintic activity, the results highlight the potential of these compounds in developing new therapeutic agents (Sanjeevarayappa et al., 2015).

Safety and Hazards

The compound “tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name

tert-butyl 3-[[(3-aminopyridin-2-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-9-5-6-12(11-20)10-19-14-13(17)7-4-8-18-14/h4,7-8,12H,5-6,9-11,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCXJXXKBFMAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=C(C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.